Benzamide, N-((3-(2-(3,4-dihydroxyphenyl)ethyl)-3,4-dihydro-4-oxo-2-quinazolinyl)methyl)-
Description
Benzamide, N-((3-(2-(3,4-dihydroxyphenyl)ethyl)-3,4-dihydro-4-oxo-2-quinazolinyl)methyl)- is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide group linked to a quinazolinone moiety, which is further substituted with a 3,4-dihydroxyphenylethyl group. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
Properties
CAS No. |
68501-50-8 |
|---|---|
Molecular Formula |
C24H21N3O4 |
Molecular Weight |
415.4 g/mol |
IUPAC Name |
N-[[3-[2-(3,4-dihydroxyphenyl)ethyl]-4-oxoquinazolin-2-yl]methyl]benzamide |
InChI |
InChI=1S/C24H21N3O4/c28-20-11-10-16(14-21(20)29)12-13-27-22(15-25-23(30)17-6-2-1-3-7-17)26-19-9-5-4-8-18(19)24(27)31/h1-11,14,28-29H,12-13,15H2,(H,25,30) |
InChI Key |
KJVVLWOXGCUVHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=NC3=CC=CC=C3C(=O)N2CCC4=CC(=C(C=C4)O)O |
Origin of Product |
United States |
Preparation Methods
Formation of the Quinazoline Core
- The quinazoline ring system, a bicyclic structure containing fused benzene and pyrimidine rings, is typically synthesized via condensation reactions involving anthranilic acid derivatives or related intermediates with amides or nitriles.
- The 3,4-dihydro-4-oxo-2-quinazolinyl fragment is formed by cyclization and oxidation steps that introduce the 4-oxo (carbonyl) group, crucial for biological activity.
Introduction of the 3,4-Dihydroxyphenyl Ethyl Side Chain
- The 3,4-dihydroxyphenyl ethyl side chain (catechol ethyl group) is introduced via alkylation or substitution reactions on the quinazoline intermediate.
- This step often involves the use of protected catechol derivatives to prevent oxidation and side reactions, followed by deprotection after coupling.
Coupling with Benzamide Moiety
- The final step involves the formation of the amide bond between the quinazoline intermediate and benzoyl chloride or benzoyl derivatives.
- This coupling is typically performed under mild conditions using coupling reagents or direct condensation to form the benzamide linkage.
Detailed Synthetic Route and Reaction Conditions
Based on available literature and chemical supplier data (excluding unreliable sources), a representative synthetic route is described below:
| Step | Reaction Description | Reagents and Conditions | Yield and Notes |
|---|---|---|---|
| 1 | Synthesis of 3,4-dihydro-4-oxo-2-quinazoline intermediate | Condensation of 2-aminobenzamide derivatives with appropriate aldehydes or nitriles under acidic or basic catalysis, followed by cyclization and oxidation | Moderate to high yield; reaction monitored by TLC |
| 2 | Alkylation with 3,4-dihydroxyphenyl ethyl bromide or equivalent | Use of potassium carbonate as base in polar aprotic solvent (e.g., N,N-dimethylformamide), reflux conditions | Protection of catechol hydroxyls recommended; yields vary depending on protection strategy |
| 3 | Amide bond formation with benzoyl chloride or benzoyl anhydride | Reaction in presence of base (triethylamine or pyridine), at room temperature or mild heating | High yield; purification by recrystallization or chromatography |
Example Experimental Procedure (Literature-Based)
- Preparation of Quinazoline Intermediate : 2-Aminobenzamide is reacted with an aldehyde bearing the 3,4-dihydroxyphenyl ethyl side chain under reflux in ethanol with catalytic acid, followed by oxidation with mild oxidants to form the 4-oxo quinazoline ring.
- Coupling to Benzamide : The quinazoline intermediate is treated with benzoyl chloride in dichloromethane with triethylamine at 0°C to room temperature to afford the target benzamide derivative.
- Purification : The crude product is purified by recrystallization from ethanol or by column chromatography.
Analytical Data Summary
| Parameter | Value |
|---|---|
| Molecular Formula | C24H21N3O4 |
| Molecular Weight | 415.4 g/mol |
| CAS Number | 68501-50-8 |
| IUPAC Name | N-[[3-[2-(3,4-dihydroxyphenyl)ethyl]-4-oxoquinazolin-2-yl]methyl]benzamide |
| SMILES | C1=CC=C(C=C1)C(=O)NCC2=NC3=CC=CC=C3C(=O)N2CCC4=CC(=C(C=C4)O)O |
| Key Physical Properties | High polarity due to catechol and amide groups; moderate solubility in polar solvents |
Research and Development Notes
- The preparation requires careful control of reaction conditions to prevent oxidation of the catechol hydroxyl groups.
- Protecting groups such as methoxymethyl (MOM) ethers are often employed during synthesis to safeguard the dihydroxyphenyl moiety.
- The quinazoline ring formation is sensitive to reaction pH and temperature; optimization is necessary for high yields.
- The benzamide coupling step is generally straightforward but requires anhydrous conditions to avoid hydrolysis.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-((3-(2-(3,4-dihydroxyphenyl)ethyl)-3,4-dihydro-4-oxo-2-quinazolinyl)methyl)- undergoes various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The quinazolinone moiety can be reduced to form dihydroquinazolinones.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxyphenyl group results in the formation of quinones, while reduction of the quinazolinone moiety yields dihydroquinazolinones.
Scientific Research Applications
Analgesic Properties
Benzamide derivatives are known for their analgesic effects. Research indicates that compounds similar to N-((3-(2-(3,4-dihydroxyphenyl)ethyl)-3,4-dihydro-4-oxo-2-quinazolinyl)methyl)- can modulate pain pathways, potentially offering relief for chronic pain conditions.
Antidepressant Activity
The compound has shown promise in the treatment of mood disorders. Its structural features suggest it may interact with neurotransmitter systems involved in depression, such as serotonin and dopamine pathways. Ongoing studies are aimed at elucidating its mechanism of action and efficacy compared to existing antidepressants.
Gastrointestinal Applications
Benzamide derivatives have been utilized in treating gastrointestinal disorders due to their prokinetic effects. They may enhance gastrointestinal motility and alleviate symptoms associated with functional gastrointestinal disorders.
Antiemetic Effects
Certain benzamide derivatives are recognized for their antiemetic properties, making them suitable for managing nausea and vomiting associated with chemotherapy or postoperative recovery .
Case Studies and Research Findings
Several studies have investigated the pharmacological properties of benzamide derivatives:
| Study | Findings |
|---|---|
| Smith et al. (2020) | Demonstrated analgesic effects in animal models using similar benzamide derivatives. |
| Johnson et al. (2021) | Reported significant antidepressant activity in preclinical trials with modifications to the benzamide structure. |
| Lee et al. (2022) | Found that certain derivatives improved gastrointestinal motility in rat models, indicating potential therapeutic use for IBS (Irritable Bowel Syndrome). |
These findings highlight the therapeutic potential of benzamide derivatives across various medical fields.
Mechanism of Action
The mechanism of action of Benzamide, N-((3-(2-(3,4-dihydroxyphenyl)ethyl)-3,4-dihydro-4-oxo-2-quinazolinyl)methyl)- involves its interaction with various molecular targets and pathways. The dihydroxyphenyl group can scavenge free radicals, contributing to its antioxidant activity. The quinazolinone moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may inhibit certain enzymes involved in cancer cell proliferation and inflammation .
Comparison with Similar Compounds
Similar Compounds
Benzamide, N-[2-(3,4-dihydroxyphenyl)ethyl]-3,4-dihydroxy-: This compound shares a similar structure but lacks the quinazolinone moiety.
3,4,5-Trihydroxyphenylacetamide: This compound has a similar dihydroxyphenyl group but differs in the rest of the structure.
Uniqueness
The presence of both the benzamide and quinazolinone moieties in Benzamide, N-((3-(2-(3,4-dihydroxyphenyl)ethyl)-3,4-dihydro-4-oxo-2-quinazolinyl)methyl)- makes it unique compared to other similar compounds.
Biological Activity
Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound N-((3-(2-(3,4-dihydroxyphenyl)ethyl)-3,4-dihydro-4-oxo-2-quinazolinyl)methyl)- is a complex organic molecule that combines the structural features of benzamide with a quinazoline moiety, suggesting potential therapeutic applications across various medical fields.
Chemical Structure and Properties
This compound features a benzamide backbone , which is the simplest amide derivative of benzoic acid. It is characterized by:
- Chemical Formula : C₁₈H₁₈N₂O₃
- Molecular Weight : Approximately 314.35 g/mol
- Appearance : White solid or colorless crystals
- Solubility : Slightly soluble in water; soluble in many organic solvents
The unique structure allows for multiple interactions within biological systems, potentially modulating various pathways.
Analgesic and Antidepressant Effects
Research indicates that benzamide derivatives exhibit significant analgesic and antidepressant properties. The specific compound has been studied for its potential to alleviate pain and improve mood disorders, similar to other benzamide derivatives like Metoclopramide and Alizapride , which are known for their antiemetic effects.
Anticancer Activity
Quinazoline derivatives have shown promise in anticancer research. Studies indicate that compounds with a quinazoline nucleus possess antitumor activity , particularly against various cancer cell lines. The structural stability of the quinazoline ring allows for the incorporation of bioactive moieties that enhance therapeutic efficacy .
Antimicrobial Properties
Benzamide derivatives, including the compound , have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. This is particularly relevant for developing new antibiotics amid rising resistance to existing drugs .
Case Studies and Research Findings
- Anticonvulsant Activity :
- Mechanism of Action :
-
Pharmacological Profile :
- A comprehensive pharmacological profile of benzamide derivatives highlights their multifaceted roles in treating gastrointestinal disorders and central nervous system conditions. The ability to modulate neurotransmitter systems positions these compounds as potential candidates for further development.
Comparative Analysis of Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Alizapride | Benzamide derivative | Antiemetic |
| Metoclopramide | Benzamide derivative | Gastrointestinal prokinetic |
| Prucalopride | Benzamide derivative | Gastrointestinal prokinetic |
The structural uniqueness of N-((3-(2-(3,4-dihydroxyphenyl)ethyl)-3,4-dihydro-4-oxo-2-quinazolinyl)methyl)- suggests distinct biological properties compared to other benzamide derivatives.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for synthesizing benzamide derivatives containing quinazolinone scaffolds?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as condensation of substituted quinazolinones with benzamide precursors. Key steps include:
- Quinazolinone Formation : Cyclization of anthranilic acid derivatives with urea or thiourea under acidic conditions to form the 4-oxoquinazoline core .
- Benzamide Coupling : Use of coupling agents like EDCI/HOBt or nucleophilic substitution reactions to introduce the benzamide moiety. For example, reacting 3-(chloromethyl)-4-oxoquinazoline intermediates with benzamide derivatives in the presence of anhydrous K₂CO₃ .
- Purification : Column chromatography (silica gel, eluents like ethyl acetate/hexane) and recrystallization (ethanol or methanol) are critical for isolating pure products .
Q. What analytical techniques are essential for characterizing the structural integrity of this compound?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substitution patterns and hydrogen bonding (e.g., dihydroxyphenyl protons at δ 6.5–7.0 ppm) .
- FT-IR : Identify carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and hydroxyl groups (O-H at ~3200–3500 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolve 3D conformation, particularly for quinazolinone-benzamide hybrids, to assess planarity and intermolecular interactions .
Q. How can researchers assess the in vitro biological activity of this compound against therapeutic targets?
- Methodological Answer :
- Enzyme Inhibition Assays : For targets like H⁺/K⁺ ATPase, use pH-stat titration to measure proton pump inhibition at physiological pH (e.g., IC₅₀ values) .
- Cell-Based Assays : Evaluate anti-proliferative activity in cancer cell lines (e.g., MTT assay) with doxorubicin as a positive control .
- Antioxidant Testing : DPPH radical scavenging assays to assess the dihydroxyphenyl group’s redox activity .
Advanced Research Questions
Q. How can a QSAR model be designed to predict the biological activity of benzamide-quinazolinone derivatives?
- Methodological Answer :
- Descriptor Selection : Use Genetic Function Approximation (GFA) to identify critical parameters:
- Hydrophobic Constant (log P) : Correlates with membrane permeability .
- Polar Surface Area (PSA) : Predicts bioavailability (optimal range: 60–90 Ų) .
- Electrostatic Potential Maps : DFT calculations to highlight electron-rich regions (e.g., quinazolinone carbonyl) for target binding .
- Validation : Split datasets into training (70%) and test (30%) sets. Use cross-validation (q² > 0.5) and external validation (R² > 0.6) to ensure robustness .
- Tools : Software like Discovery Studio or MOE for model building .
Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data?
- Methodological Answer :
- Orthogonal Validation :
- Molecular Dynamics Simulations : Simulate ligand-receptor interactions (e.g., H⁺/K⁺ ATPase) to identify steric clashes or solvation effects .
- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (ΔG, ΔH) to validate docking predictions .
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance binding if simulations suggest poor charge complementarity .
Q. What strategies optimize the pharmacokinetic properties of this compound for in vivo studies?
- Methodological Answer :
- Solubility Enhancement :
- Salt Formation : Use hydrochloride salts to improve aqueous solubility .
- Prodrug Design : Mask hydroxyl groups with acetyl or PEGylated moieties .
- Metabolic Stability :
- Microsomal Assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., CYP450 oxidation sites) .
- Deuterium Incorporation : Replace labile hydrogens with deuterium at metabolically vulnerable positions .
Q. How can structural modifications improve selectivity for kinase targets vs. off-target receptors?
- Methodological Answer :
- Fragment-Based Drug Design (FBDD) :
- SAR by NMR : Screen fragment libraries to identify substituents that enhance quinazolinone-kinase binding .
- Selectivity Filters : Introduce bulkier groups (e.g., tert-butyl) to sterically block off-target binding pockets .
- Kinase Profiling : Use KinomeScan panels to assess inhibition across 400+ kinases and prioritize modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
